2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15527054
InChI: InChI=1S/C23H23BrN2/c1-17-3-11-21(12-4-17)25-15-16-26(22-13-5-18(2)6-14-22)23(25)19-7-9-20(24)10-8-19/h3-14,23H,15-16H2,1-2H3
SMILES:
Molecular Formula: C23H23BrN2
Molecular Weight: 407.3 g/mol

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine

CAS No.:

Cat. No.: VC15527054

Molecular Formula: C23H23BrN2

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine -

Specification

Molecular Formula C23H23BrN2
Molecular Weight 407.3 g/mol
IUPAC Name 2-(4-bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine
Standard InChI InChI=1S/C23H23BrN2/c1-17-3-11-21(12-4-17)25-15-16-26(22-13-5-18(2)6-14-22)23(25)19-7-9-20(24)10-8-19/h3-14,23H,15-16H2,1-2H3
Standard InChI Key ZHHWALNIGBKGCH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C

Introduction

Structural Characteristics and Molecular Properties

Core Imidazolidine Scaffold

The imidazolidine ring is a saturated five-membered heterocycle with two nitrogen atoms at positions 1 and 3. The saturation of the ring confers rigidity and influences electronic distribution, making it a versatile scaffold in medicinal chemistry . In 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine, the ring is substituted with three aromatic groups:

  • A 4-bromophenyl group at position 2.

  • 4-Methylphenyl groups at positions 1 and 3 .

The bromine atom introduces steric bulk and electron-withdrawing effects, while the methyl groups enhance hydrophobicity. X-ray crystallographic data for analogous compounds (e.g., 1,3-bis(4-bromophenyl)imidazolium chloride dihydrate) reveal non-planar conformations, with dihedral angles between aromatic rings ranging from 12.9° to 25.6° . Such structural distortions may influence intermolecular interactions and crystallization behavior.

Spectroscopic and Computational Data

  • SMILES: Cc1ccc(cc1)N1CCN(C1c1ccc(cc1)Br)c1ccc(C)cc1 .

  • logP: 6.85, indicating high lipophilicity .

  • Polar Surface Area: 6.19 Ų, suggesting limited solubility in polar solvents .

The compound’s high logP value aligns with trends observed in other imidazolidine derivatives, where aromatic substitutions increase membrane permeability but reduce aqueous solubility .

Synthetic Methodologies

Condensation Reactions

Imidazolidines are typically synthesized via condensation of 1,2-diamines with aldehydes or ketones . For 2-(4-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine, a plausible route involves:

  • Reacting N,N'-bis(4-methylphenyl)ethylenediamine with 4-bromobenzaldehyde in a polar aprotic solvent (e.g., THF or acetonitrile).

  • Acid or base catalysis to facilitate cyclization, followed by purification via recrystallization .

This method mirrors the synthesis of related compounds, such as 1,3-dialkylimidazolidines, which are formed in 37–90% yields under similar conditions .

Asymmetric Synthesis

While the target compound is achiral, asymmetric methods for imidazolidine synthesis (e.g., using chiral auxiliaries like (−)-sparteine) highlight strategies for stereocontrol in related derivatives . For example, Coldham et al. reported a one-pot, two-stage process for acylated imidazolidines, achieving yields of 36–73% .

Physicochemical and Pharmacological Properties

Drug-Likeness and ADME Profiling

PropertyValue
Molecular Weight407.35 g/mol
logP6.85
Polar Surface Area6.19 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

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